

Molecular structure of 5-Chloro-1-phenylpentan-1-one

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Compound of Interest

Compound Name: 5-Chloro-1-phenylpentan-1-one

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An In-depth Technical Guide to the Molecular Structure of **5-Chloro-1-phenylpentan-1-one**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the molecular structure of **5-Chloro-1-phenylpentan-1-one**, a significant chemical intermediate. The document elucidates the compound's synthesis, detailed structural characterization through spectroscopic methods, and crystallographic analysis. It is intended for researchers, scientists, and professionals in drug development who utilize halogenated ketones as building blocks in organic synthesis. This guide synthesizes theoretical principles with established experimental data to offer a robust understanding of the compound's chemical architecture and reactivity.

Introduction: A Versatile Halogenated Ketone

5-Chloro-1-phenylpentan-1-one, also known as 5-chlorovalerophenone or 4-chlorobutyl phenyl ketone, is an organic compound with the chemical formula $C_{11}H_{13}ClO$.^[1] It belongs to the class of aromatic ketones and contains a reactive alkyl chloride functional group. This bifunctional nature makes it a valuable precursor in the synthesis of more complex molecules.

Its strategic importance lies in its role as a starting material for various compounds with potential medical applications.^[2] Notably, it serves as a key intermediate in the synthesis of acyclic triaryl olefins, which have been investigated as selective cyclooxygenase-2 (COX-2)

inhibitors and selective estrogen receptor modulators (SERMs).^[2] It is also used in the preparation of building blocks for ω -phenylalkylpyrimidines and purines.^[2] Understanding its precise molecular structure is paramount for predicting its reactivity and designing efficient synthetic pathways.

Table 1: Compound Identification

Property	Value	Reference
IUPAC Name	5-chloro-1-phenylpentan-1-one	[1]
CAS Number	942-93-8	[1]
Molecular Formula	C ₁₁ H ₁₃ ClO	[1]
Molecular Weight	196.67 g/mol	[1]
Appearance	Colorless to light yellow liquid/solid	[3]
Synonyms	5-chlorovalerophenone, 4-chlorobutyl phenyl ketone	[1] [4]

Synthesis: The Friedel-Crafts Acylation Approach

The most common and efficient method for synthesizing **5-Chloro-1-phenylpentan-1-one** is through the Friedel-Crafts acylation of benzene.^{[2][5]} This electrophilic aromatic substitution reaction involves the reaction of benzene with 5-chlorovaleryl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The causality behind this choice of reaction is its high efficiency and directness in forming the carbon-carbon bond between the aromatic ring and the acyl group. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring.

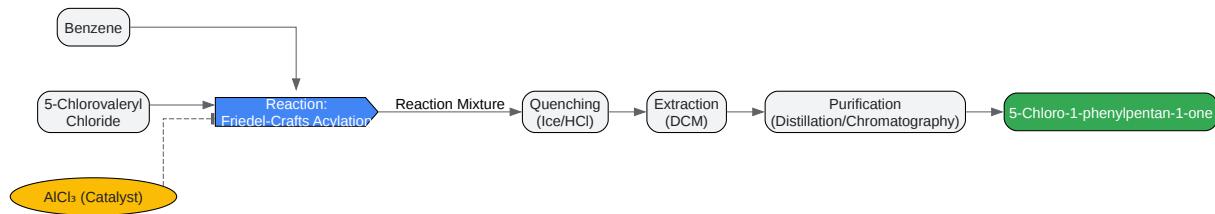
Experimental Protocol: Friedel-Crafts Acylation

- Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (connected to a gas outlet/scrubber for HCl gas) is

charged with anhydrous aluminum chloride (AlCl_3) and an inert solvent (e.g., dichloromethane or nitrobenzene).

- Reagent Addition: Benzene is added to the flask. The mixture is cooled in an ice bath.
- Acylation: 5-chlorovaleryl chloride is added dropwise from the dropping funnel to the stirred suspension. The reaction is typically exothermic.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
- Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complex.
- Extraction: The organic layer is separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane).^[2]
- Purification: The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate (Na_2SO_4).^[2] The solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or chromatography to yield pure **5-Chloro-1-phenylpentan-1-one**.^[2]

Synthesis Workflow Diagram



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Caption: Friedel-Crafts acylation workflow for synthesizing **5-Chloro-1-phenylpentan-1-one**.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The definitive structure of **5-Chloro-1-phenylpentan-1-one** is established through a combination of spectroscopic techniques, each providing unique and complementary information.

Molecular Structure Diagram

Caption: 2D representation of **5-Chloro-1-phenylpentan-1-one**'s molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ^1H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure, we can predict the following signals:
 - Aromatic Protons: The protons on the phenyl ring will appear in the downfield region (δ 7.0-8.0 ppm). The protons ortho to the carbonyl group will be the most deshielded due to the electron-withdrawing nature of the ketone.
 - Aliphatic Protons: The methylene (CH_2) groups of the pentanone chain will appear as distinct multiplets in the upfield region. The CH_2 group adjacent to the carbonyl (α -position) will be the most downfield of the aliphatic protons (around δ 3.0 ppm). The CH_2 group attached to the chlorine atom will also be downfield (around δ 3.6 ppm) due to the electronegativity of chlorine. The other two methylene groups will resonate at intermediate chemical shifts.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments.

- Carbonyl Carbon: The ketone carbonyl carbon will show a characteristic signal far downfield, typically around δ 200 ppm.
- Aromatic Carbons: The six carbons of the benzene ring will appear in the δ 120-140 ppm range.
- Aliphatic Carbons: The five carbons of the pentyl chain will appear in the upfield region (δ 20-45 ppm).

Table 2: Predicted NMR Spectroscopic Data (in CDCl_3)

Group	^1H Chemical Shift (δ , ppm)	^1H Multiplicity	^{13}C Chemical Shift (δ , ppm)
C=O	-	-	~200
Aromatic C-H (ortho)	~7.95	Doublet	~128.6
Aromatic C-H (meta)	~7.45	Triplet	~128.0
Aromatic C-H (para)	~7.55	Triplet	~133.0
Aromatic C (ipso)	-	-	~137.0
$-\text{CH}_2-$ (α to C=O)	~3.02	Triplet	~38.0
$-\text{CH}_2-$ (β to C=O)	~1.85	Quintet	~23.0
$-\text{CH}_2-$ (γ to C=O)	~1.95	Quintet	~32.0
$-\text{CH}_2\text{-Cl}$	~3.58	Triplet	~44.5

Note: These are predicted values based on standard chemical shift tables and additivity rules. Actual experimental values may vary slightly.[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-Chloro-1-phenylpentan-1-one**, Electron Ionization (EI) would be a standard method.

- Molecular Ion (M^+): The molecular ion peak would appear at m/z 196. Due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), a characteristic $M+2$ peak will be observed at m/z 198 with about one-third the intensity of the M^+ peak. This is a definitive indicator of a single chlorine atom in the molecule.
- Key Fragmentations: The primary fragmentation pathway is α -cleavage at the carbonyl group.
 - Benzoyl Cation: Cleavage of the bond between the carbonyl carbon and the adjacent CH_2 group results in a highly stable benzoyl cation at m/z 105. This is often the base peak in the spectrum.
 - Phenyl Cation: Loss of the entire acyl group can lead to the formation of a phenyl cation at m/z 77.
 - McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can also occur.

Table 3: Predicted Key Mass Spectrometry Fragments (EI)

m/z	Ion Structure	Description
198	$[\text{C}_{11}\text{H}_{13}^{37}\text{ClO}]^+$	Molecular ion peak (^{37}Cl isotope)
196	$[\text{C}_{11}\text{H}_{13}^{35}\text{ClO}]^+$	Molecular ion peak (^{35}Cl isotope)
161	$[\text{M} - \text{Cl}]^+$	Loss of a chlorine radical
120	$[\text{C}_6\text{H}_5\text{COCH}_3]^+$	Result of McLafferty rearrangement
105	$[\text{C}_6\text{H}_5\text{CO}]^+$	Benzoyl cation (α -cleavage), often base peak
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic Infrared Absorption Bands

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)
C-H (Aromatic)	Stretch	3100 - 3000
C-H (Aliphatic)	Stretch	3000 - 2850
C=O (Ketone)	Stretch	~1685 (strong, sharp)
C=C (Aromatic)	Stretch	1600 - 1450
C-Cl (Alkyl Halide)	Stretch	800 - 600

The most prominent and diagnostic peak will be the strong absorption around 1685 cm⁻¹ corresponding to the C=O stretch of the aromatic ketone.[7][8] The conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

Crystallographic Data and Molecular Geometry

The crystal structure of **5-Chloro-1-phenylpentan-1-one** has been determined, providing precise data on bond lengths, angles, and conformation in the solid state.[1][2]

- Conformation: The molecule is not perfectly planar. The crystal structure reveals a slight curve in the molecular skeleton, with a dihedral angle of 4.7(1)[°] between the mean planes of the chlorobutane and benzaldehyde fragments.[2]
- Intermolecular Interactions: In the crystal lattice, molecules are linked by weak C—H…O hydrogen bonds, forming chains. These chains are further linked into layers by weak C—H…π interactions.[2]

Table 5: Selected Crystallographic Data

Parameter	Value
Crystal System	Monoclinic
Space Group	P 1 21/c 1
a (Å)	5.2434
b (Å)	25.902
c (Å)	7.7027
β (°)	104.756
Z	4

(Data sourced from IUCrData and PubChem)[\[1\]](#)[\[2\]](#)

Safety and Handling

As a chemical intermediate, proper handling of **5-Chloro-1-phenylpentan-1-one** is essential.

- Hazards: It is classified as hazardous, causing skin and eye irritation.[\[9\]](#)[\[10\]](#) Inhalation of vapors or mists should be avoided.[\[9\]](#)
- Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[\[9\]](#)
- Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[\[9\]](#)[\[11\]](#)

Conclusion

The molecular structure of **5-Chloro-1-phenylpentan-1-one** is well-defined by a powerful combination of synthetic methodology and analytical techniques. Its synthesis via Friedel-Crafts acylation is straightforward, and its structure is unequivocally confirmed by NMR, MS, and IR spectroscopy, with its solid-state conformation detailed by X-ray crystallography. The presence of both an aromatic ketone and a terminal alkyl chloride makes it a highly reactive and versatile intermediate, underpinning its importance in the synthesis of pharmacologically relevant

molecules. This guide provides the foundational knowledge required for its effective use in research and development.

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